molecular formula C35H44O13 B182123 Taxayunnansin A CAS No. 153229-31-3

Taxayunnansin A

Cat. No.: B182123
CAS No.: 153229-31-3
M. Wt: 672.7 g/mol
InChI Key: IKDVXNASCSGIHM-SZBOGCPYSA-N
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Description

Taxayunnansin A is a taxane diterpenoid isolated from Taxus yunnanensis . Taxanes are well known for being the first-line therapy for breast cancer and have also been used for the treatment of ovarian, hormone-refractory prostate, head and neck, and non-small cell lung carcinomas .


Synthesis Analysis

The synthesis of taxanes has been a subject of extensive research. For instance, the total synthesis of taxuyunnanine D, a natural product, was achieved through a combination of computational modeling, reagent screening, and oxidation sequence analysis . The first three of eight C–H oxidations (at the allylic sites corresponding to C-5, C-10, and C-13) required to reach Taxol from taxadiene were accomplished .


Chemical Reactions Analysis

Taxanes, including this compound, are known to block cell cycle progression through centrosomal impairment, induction of abnormal spindles, and suppression of spindle microtubule dynamics . The triggering of apoptosis by aberrant mitosis or by subsequent multinucleated G1-like state related to mitotic slippage depends on the cell type and drug schedule .

Scientific Research Applications

  • As a Precursor for Anticancer Derivatives :

    • Taxayunnansin A has been used as a precursor in the synthesis of novel abeo-paclitaxel and abeo-docetaxel derivatives. These derivatives possess a structurally simplified 11 (15 -> 1)-abeo-taxane skeleton with an oxetane ring and pi bond conjugate system. They are prepared for further evaluation of anticancer activities (Zhao et al., 2011).
  • Understanding Plant Biochemistry and Taxane Production :

    • Research on this compound contributes to understanding the biochemistry and secondary metabolite production in plants like Taxus yunnanensis. It aids in identifying new sources for taxanes and other compounds such as L-iditol, which has implications for medical and industrial applications (Liu & Liu, 2008).
    • Studies on Taxus chinensis have also led to the discovery of new taxoids like 13,15-epoxy-13-epi-taxayunnasin A, which adds to the understanding of the structural diversity and biosynthesis of taxane compounds (Zhao et al., 2006).
  • Biotechnological Production of Taxoids :

    • This compound and related compounds are part of studies aimed at biotechnologically producing taxoids using callus cultures of Taxus species. These studies are crucial for developing methods to produce these valuable compounds sustainably and in larger quantities (Bai et al., 2004).
  • Insights into Medicinal Herb Potential :

    • This compound is part of a broader spectrum of compounds found in medicinal herbs used in traditional medicine systems like Ayurveda. Understanding its role and presence in these systems can help in exploring the prebiotic potential and other health-related applications of these herbs (Peterson et al., 2019).
  • Molecular and Genomic Research :

    • The compound has been part of molecular and genomic research aiming to understand the transcriptome of Taxus tissues and their association with metabolome concerning plant tissue type. This research is vital for biotechnological applications and understanding the genetic regulation of taxane biosynthesis (Hao et al., 2011).

Mechanism of Action

Taxanes, including Taxayunnansin A, act by stabilizing microtubules, the intracellular filaments that are part of the cell’s cytoskeleton . Microtubules are involved in cell shape, vesicle transport, transcription factor trafficking, mitochondrial functioning, and cell signaling, as well as their best-known role in chromosome separation during cell division and mitosis .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical and how to handle it safely. For Taxayunnansin A, precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions of Taxayunnansin A research could involve the development of novel taxane derivatives with significantly improved properties, development of improved tumor-targeted drug delivery, and exploration of combination therapy of taxanes in cancer treatment . Ongoing clinical trials on these compounds could also shape the future directions in this field .

Biochemical Analysis

Cellular Effects

Taxayunnansin A has been found to exhibit inhibitory effects on certain human tumor cell lines It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. It may also have effects on its localization or accumulation

Properties

IUPAC Name

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVXNASCSGIHM-SZBOGCPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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